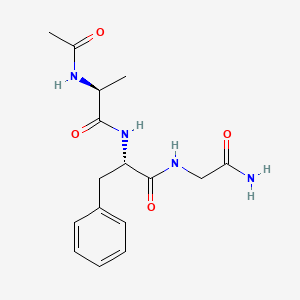![molecular formula C24H28N4O2Si2 B14652392 6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine CAS No. 50255-88-4](/img/structure/B14652392.png)
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine is a chemical compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors . This particular compound is characterized by the presence of two phenyl groups and two trimethylsilyl groups attached to the pteridine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine typically involves the reaction of a pteridine precursor with trimethylsilylating agents. Common reagents used for introducing the trimethylsilyl groups include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the pteridine core.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while substitution reactions can introduce various functional groups onto the pteridine core.
Applications De Recherche Scientifique
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme cofactors and biological pigments.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pteridine core can participate in various biochemical pathways, influencing cellular processes and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Diphenylpteridine: Lacks the trimethylsilyl groups, making it less lipophilic.
2,4-Diphenylpteridine: Similar structure but different substitution pattern.
6,7-Dimethyl-2,4-bis[(trimethylsilyl)oxy]pteridine: Methyl groups instead of phenyl groups.
Uniqueness
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct chemical and physical properties. The trimethylsilyl groups enhance its stability and reactivity, while the phenyl groups contribute to its aromatic character .
Propriétés
Numéro CAS |
50255-88-4 |
|---|---|
Formule moléculaire |
C24H28N4O2Si2 |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
(6,7-diphenyl-2-trimethylsilyloxypteridin-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C24H28N4O2Si2/c1-31(2,3)29-23-21-22(27-24(28-23)30-32(4,5)6)26-20(18-15-11-8-12-16-18)19(25-21)17-13-9-7-10-14-17/h7-16H,1-6H3 |
Clé InChI |
IJTMSLSSANCUOS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=NC(=NC2=C1N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


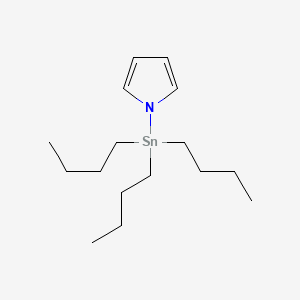
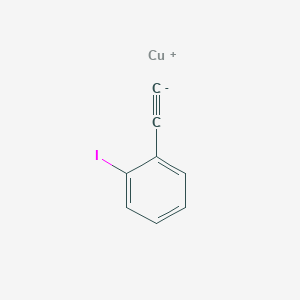
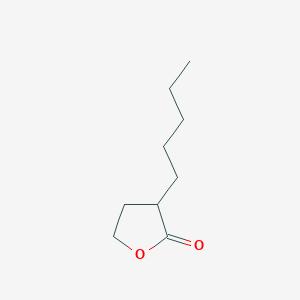
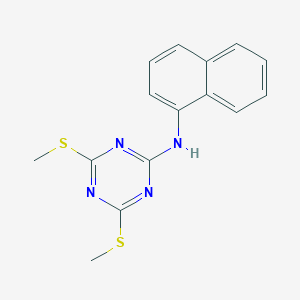

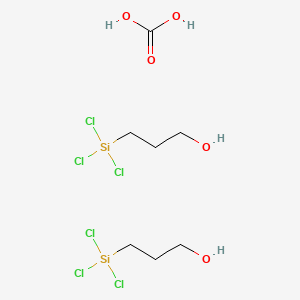

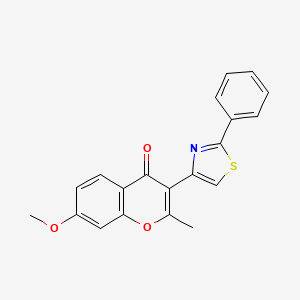
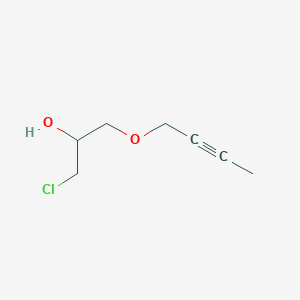
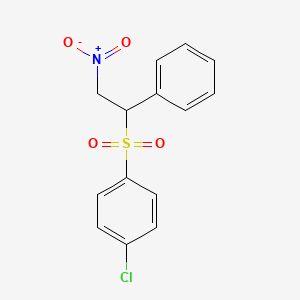
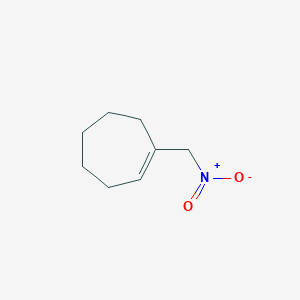
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)

